N-(4-fluorophenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a fluorophenyl group, a pyrazole ring, and a piperazine moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Piperazine Moiety: The piperazine ring can be incorporated through a coupling reaction, such as a reductive amination or an amide bond formation, using a piperazine derivative and an appropriate carbonyl compound.
Final Assembly: The final step involves the coupling of the pyrazole intermediate with the fluorophenyl and piperazine intermediates, typically through an amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction temperatures and times, and ensuring high yields and purity of the final product. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the piperazine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophiles like halogens, nitro groups, or sulfonic acids in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its binding affinity to receptors, enzymes, or other biomolecules.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, such as cancer, inflammation, or neurological disorders. Preclinical and clinical studies are conducted to evaluate its efficacy, safety, and pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or adhesives. Its chemical stability and reactivity make it suitable for various applications in manufacturing and materials science.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These may include:
Receptors: The compound may bind to certain receptors, modulating their activity and triggering downstream signaling pathways.
Enzymes: It may act as an inhibitor or activator of enzymes, affecting metabolic processes or biochemical reactions.
Ion Channels: The compound could influence ion channel function, altering cellular excitability and signaling.
The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.
N-(4-bromophenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide: Bromine substitution on the phenyl ring.
N-(4-methylphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide: Methyl group instead of fluorine on the phenyl ring.
Uniqueness
N-(4-fluorophenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable candidate for further research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c1-13-11-16(18(26)23-9-7-22(2)8-10-23)21-24(13)12-17(25)20-15-5-3-14(19)4-6-15/h3-6,11H,7-10,12H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIVVISXDZKDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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